molecular formula C9H18N2O B12877737 (R)-1-Butylpyrrolidine-2-carboxamide

(R)-1-Butylpyrrolidine-2-carboxamide

Cat. No.: B12877737
M. Wt: 170.25 g/mol
InChI Key: DUWFKLLOEYCHRL-MRVPVSSYSA-N
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Description

®-1-Butylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a butyl group and a carboxamide functional group. The ®-configuration indicates the specific stereoisomer of the compound, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Butylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides or other butylating agents.

    Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester precursor to the carboxamide using reagents such as ammonia or amines.

Industrial Production Methods: Industrial production of ®-1-Butylpyrrolidine-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: ®-1-Butylpyrrolidine-2-carboxamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the butyl chain are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

®-1-Butylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Butylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the butyl and carboxamide groups.

    Proline: An amino acid with a pyrrolidine ring, but with different substituents.

    Pyrrolidine-2,5-dione: A derivative with a different functional group arrangement.

Uniqueness: ®-1-Butylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(2R)-1-butylpyrrolidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-2-3-6-11-7-4-5-8(11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)/t8-/m1/s1

InChI Key

DUWFKLLOEYCHRL-MRVPVSSYSA-N

Isomeric SMILES

CCCCN1CCC[C@@H]1C(=O)N

Canonical SMILES

CCCCN1CCCC1C(=O)N

Origin of Product

United States

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